Lipophilicity (XLogP3) Comparison: Chloro vs. Bromo, Des-Halo, and Des-Methyl Analogs
The computed lipophilicity (XLogP3) of 2-Amino-5-chloro-3-methylpyridine is 1.5, positioning it between the more lipophilic 5-bromo analog (XLogP3: 1.6) and the less lipophilic des-chloro analog 2-Amino-3-methylpyridine (XLogP3: 0.9) and des-methyl analog 2-Amino-5-chloropyridine (XLogP3: 1.1) [1][2]. This intermediate lipophilicity value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five guidelines, whereas the bromo analog approaches the upper boundary where solubility and metabolic clearance concerns may increase [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Amino-5-bromo-3-methylpyridine: XLogP3 = 1.6; 2-Amino-3-methylpyridine: XLogP3 = 0.9; 2-Amino-5-chloropyridine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = -0.1 vs. Br analog; +0.6 vs. des-Cl analog; +0.4 vs. des-methyl analog |
| Conditions | PubChem computed descriptors using XLogP3 3.0 algorithm (2025 release); all data from the same computational pipeline enabling cross-compound comparison |
Why This Matters
A ΔXLogP3 of +0.4 to +0.6 relative to the non-halogenated or des-methyl analogs translates into measurably increased membrane permeability for derived drug candidates, while the -0.1 difference versus the bromo analog may confer superior aqueous solubility.
- [1] PubChem Compound Summary for CID 350232, 2-Amino-5-chloro-3-methylpyridine, Computed Properties: XLogP3-AA = 1.5. NCBI, 2025. View Source
- [2] PubChem Compound Summaries for CID 137934 (Br analog, XLogP3: 1.6), CID 15347 (des-Cl, XLogP3: 0.9), CID 66174 (des-methyl, XLogP3: 1.1). NCBI, 2025. View Source
- [3] Lipinski, C.A. et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Adv. Drug Deliv. Rev., 2001, 46, 3-26. (Lipinski Rule of Five context). View Source
